4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine
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Overview
Description
4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine: is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring attached to a 3,4-dihydro-2H-1-benzopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with morpholine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often conducted in an organic solvent such as dichloromethane or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also help in identifying the most efficient catalysts and reaction parameters for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyran oxides, while substitution reactions can produce a variety of morpholine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A simpler analog without the morpholine ring.
Morpholine: A basic structure without the benzopyran moiety.
Tetrahydropyran: Another heterocyclic compound with a different ring structure.
Uniqueness: 4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine is unique due to the combination of the benzopyran and morpholine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
83823-51-2 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-(3,4-dihydro-2H-chromen-3-yl)morpholine |
InChI |
InChI=1S/C13H17NO2/c1-2-4-13-11(3-1)9-12(10-16-13)14-5-7-15-8-6-14/h1-4,12H,5-10H2 |
InChI Key |
KCUOCZMIUOXXQT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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